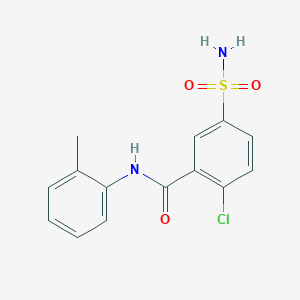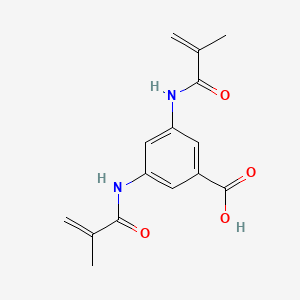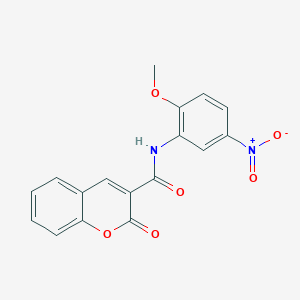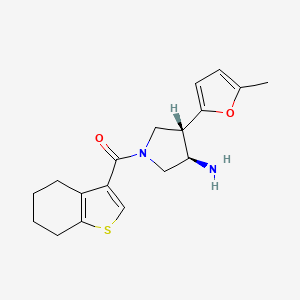![molecular formula C17H14ClN3O3 B5678898 ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)
ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate often involves multi-step processes. For instance, derivatives of 5-hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids are synthesized through thermal cyclization followed by aromatization, ethylation, and hydrolysis (Tamura et al., 1982). Another method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxybenzaldehyde to form new azo-Schiff bases, highlighting the versatility in approaches to synthesize structurally complex quinazoline derivatives (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including this compound, is often determined through X-ray crystallography. For example, a closely related compound was crystallized in the triclinic system, providing detailed insights into its planar geometric structure and intermolecular hydrogen bond formation (Menati et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit complex hydrogen-bonded supramolecular structures, demonstrating the potential for diverse chemical interactions and applications (Costa et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application and handling. Accurate molecular parameters and crystallographic data provide insights into the stability and reactivity of these compounds (Caira et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are defined by the molecular structure and functional groups of quinazoline derivatives. Studies on metabolites of related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, offer insights into their chemical behavior and potential biological activities (Mizuno et al., 2006).
特性
IUPAC Name |
ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-24-17(23)16-19-12-6-4-3-5-11(12)15(21-16)20-13-9-10(18)7-8-14(13)22/h3-9,22H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIZWRMAMADTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridine](/img/structure/B5678844.png)
![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)

![2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)
![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)

![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5678921.png)